molecular formula C21H20Cl2N2O5S2 B2598169 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1189697-08-2

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2598169
CAS No.: 1189697-08-2
M. Wt: 515.42
InChI Key: GPESWRZSWJJRSX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-((5-chlorothiophen-2-yl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20Cl2N2O5S2 and its molecular weight is 515.42. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Research has explored the synthesis of compounds, including those structurally related to the specified chemical, for their potential in inhibiting specific enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies often employ molecular docking to understand the binding interactions between the compounds and target enzymes, indicating potential therapeutic applications in treating conditions associated with enzyme dysfunction (Virk et al., 2018).

Herbicide and Pesticide Analysis

Another avenue of research involves the breakdown and metabolic pathways of herbicides and pesticides, including chloroacetamide analogs. Studies have focused on understanding how these compounds degrade in environmental settings and the implications for agricultural practice and environmental safety. Comparative metabolism studies in human and rat liver microsomes have shed light on species-specific differences in metabolizing chloroacetamide herbicides (Coleman et al., 2000).

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of related compounds are also a significant focus. Research into conventional versus microwave-assisted synthesis methods has offered insights into optimizing reaction conditions for yield and time efficiency. Such studies contribute to the broader field of synthetic chemistry by providing methodologies that can be applied to the synthesis of a wide range of compounds, including those with complex structures similar to the specified chemical (Gordeev et al., 1997).

Environmental Degradation and Safety

Understanding the environmental degradation pathways of chloroacetamide herbicides and their analogs has been critical in assessing their impact on ecosystems. Studies in aquatic field mesocosms have been conducted to monitor the levels and breakdown products of these herbicides under various experimental treatments, providing valuable data on their persistence and transformation in water bodies (Graham et al., 1999).

Inhibitory Activities and Therapeutic Potential

Research on compounds structurally related to the specified chemical has also investigated their inhibitory activities against various targets, such as enzymes and receptors. These studies often aim to identify potential therapeutic applications, exploring the efficacy of these compounds in models of diseases or conditions where enzyme inhibition or receptor antagonism may be beneficial (Chandar et al., 2014).

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(5-chlorothiophen-2-yl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O5S2/c1-11-8-15(16(30-4)9-14(11)22)24-18(26)10-25-13(3)7-12(2)20(21(25)27)32(28,29)19-6-5-17(23)31-19/h5-9H,10H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPESWRZSWJJRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(S3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.